5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dibromoaniline with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve the use of solvents like ethanol or dichloromethane and may require heating or cooling .
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted triazoles.
Scientific Research Applications
5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as 5-Amino-3-(2,5-difluorophenyl)-1H-1,2,4-triazole and 5-Amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole.
Uniqueness
5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole is unique due to the presence of the dibromophenyl group, which can impart specific properties such as increased reactivity or enhanced biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6Br2N4 |
---|---|
Molecular Weight |
317.97 g/mol |
IUPAC Name |
5-(2,4-dibromophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6Br2N4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
XSWGOWQNSUZTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C2=NC(=NN2)N |
Origin of Product |
United States |
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